molecular formula C12H13NO B6163988 3-(2-methyl-1H-indol-3-yl)propanal CAS No. 343773-93-3

3-(2-methyl-1H-indol-3-yl)propanal

Cat. No.: B6163988
CAS No.: 343773-93-3
M. Wt: 187.2
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Description

3-(2-Methyl-1H-indol-3-yl)propanal is an indole-derived aldehyde featuring a methyl group at the 2-position of the indole ring and a propanal side chain at the 3-position. Indole derivatives are widely studied due to their presence in natural products, pharmaceuticals, and flavor compounds. For instance, (2S,3R)-2-benzyl-3-(2-methyl-1H-indol-3-yl)-3-(2-nitrophenyl)propanal was synthesized via an organocatalytic SN1-type reaction with 57% yield and high stereoselectivity .

Properties

CAS No.

343773-93-3

Molecular Formula

C12H13NO

Molecular Weight

187.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1H-indol-3-yl)propanal typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For instance, methanesulfonic acid can be used as a catalyst in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1H-indol-3-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-methyl-1H-indol-3-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-methyl-1H-indol-3-yl)propanal involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs of 3-(2-methyl-1H-indol-3-yl)propanal, highlighting differences in functional groups, molecular weights, and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications Reference
This compound C12H13NO 187.24* Aldehyde group at propanal chain Reactive intermediate in synthesis
3-(2-Methyl-1H-indol-3-yl)propanoic acid C12H13NO2 203.24 Carboxylic acid instead of aldehyde Increased solubility in polar solvents
Methyl 3-(1H-indol-3-yl)propanoate C11H11NO2 189.21 Methyl ester at propanoic acid position Esterification stability; flavor precursor
2-Hydroxy-3-(1-methyl-1H-indol-3-yl)propanoic acid C12H13NO3 219.24 Hydroxyl group at C2 of propanal chain Enhanced acidity; potential bioactivity
2-(1H-Indol-3-yl)-2-methylpropan-1-amine C12H16N2 188.27 Amine group at propanal chain; tert-butyl Psychoactive analogs (e.g., tryptamines)
Methyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate C12H13FN2O2 236.24 Fluorine at indole C5; amino ester group Pharmaceutical lead optimization

*Molecular weight calculated based on analogous structures from .

Key Observations :

  • Functional Group Impact: Replacing the aldehyde with a carboxylic acid (e.g., 3-(2-methyl-1H-indol-3-yl)propanoic acid) increases polarity and solubility, making it suitable for aqueous-phase reactions . Conversely, the methyl ester analog (e.g., Methyl 3-(1H-indol-3-yl)propanoate) enhances volatility, relevant in flavor chemistry .
  • The tert-butyl amine group in 2-(1H-Indol-3-yl)-2-methylpropan-1-amine mimics structural motifs in psychoactive compounds like β-methyltryptamines .
  • Stereochemical Considerations: The (2S,3R)-configured analog synthesized via organocatalysis demonstrates the importance of stereoselectivity in pharmaceutical synthesis, where enantiopurity dictates biological activity .

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